molecular formula C18H21ClN2O2S B6469429 3-(3-chloro-2-methylphenyl)-2-[(2-methoxyethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one CAS No. 2640965-31-5

3-(3-chloro-2-methylphenyl)-2-[(2-methoxyethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one

Cat. No.: B6469429
CAS No.: 2640965-31-5
M. Wt: 364.9 g/mol
InChI Key: GBHZGBMWECGFLF-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone family, characterized by a bicyclic core structure with a ketone at position 2. The hexahydroquinazolin-4-one scaffold is saturated, conferring conformational flexibility and distinct physicochemical properties compared to aromatic quinazolinones . Key structural features include:

  • Position 3 substitution: A 3-chloro-2-methylphenyl group, providing lipophilicity and steric bulk.

This compound is hypothesized to exhibit biological activity through interactions with enzymatic targets such as matrix metalloproteinases (MMPs) or kinase domains, based on structural similarities to known inhibitors .

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-2-(2-methoxyethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c1-12-14(19)7-5-9-16(12)21-17(22)13-6-3-4-8-15(13)20-18(21)24-11-10-23-2/h5,7,9H,3-4,6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHZGBMWECGFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3=C(CCCC3)N=C2SCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Tools and Structural Validation

  • Crystallography : Software like SHELX and OLEX2 () have been critical in determining the structures of analogous compounds, enabling precise analysis of binding modes .
  • Synthetic Routes: Suzuki coupling () and dithiocarbamate intermediate strategies () are commonly employed for quinazolinone derivatization .

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